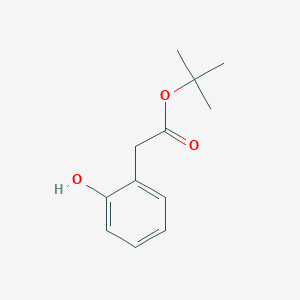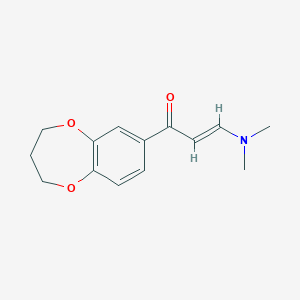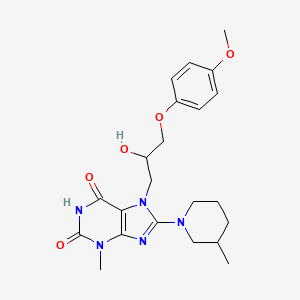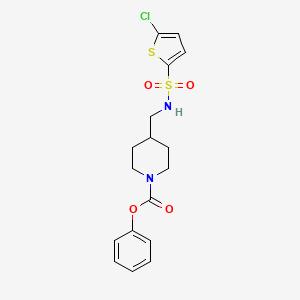
3-(1-(Pyrazine-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Researchers have designed and synthesized a series of novel derivatives based on this compound. These derivatives were carefully crafted to enhance their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis likely involves multi-step reactions, but specific details would require a deeper exploration of the literature.
作用機序
Target of Action
Compounds with similar structures, such as pyrazine and its analogues, have been reported to exhibit significant anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth or survival of the target organism .
Biochemical Pathways
Related compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication ofMycobacterium tuberculosis .
Result of Action
Related compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis, suggesting that this compound may also have similar effects .
実験室実験の利点と制限
PZPI has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. However, PZPI also has limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in vivo. The use of PZPI in animal studies requires careful consideration of the dose and route of administration to ensure its safety and efficacy.
将来の方向性
There are several future directions for research on PZPI. One direction is to further elucidate its mechanism of action and identify its molecular targets in cells. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. PZPI could also be tested in combination with other drugs to enhance its therapeutic efficacy. Finally, PZPI could be tested in clinical trials to evaluate its safety and efficacy in humans.
合成法
PZPI can be synthesized by reacting pyrazine-2-carbonyl chloride with piperidine-4-amine, followed by the reaction with imidazolidine-2,4-dione. The reaction proceeds under mild conditions and yields a white crystalline product. The purity of the product can be confirmed by various analytical techniques, including NMR, IR, and HPLC.
科学的研究の応用
PZPI has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. PZPI has been tested in vitro and in vivo for its activity against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the severity of inflammation in animal models of inflammatory diseases.
Safety and Hazards
特性
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-8-16-13(21)18(11)9-1-5-17(6-2-9)12(20)10-7-14-3-4-15-10/h3-4,7,9H,1-2,5-6,8H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDJPWMNZRFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2907115.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2907118.png)
![2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B2907119.png)




![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2907129.png)
![6-chloro-3-[1-(2-chloroacetyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2907131.png)

![N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2907133.png)

